![molecular formula C17H14O2 B14255333 (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 439133-46-7](/img/structure/B14255333.png)
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[310]hexan-2-one is an organic compound with a unique bicyclic structure It is characterized by the presence of two phenyl groups and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the following steps:
Epoxidation Reaction: The starting material, benzene, reacts with butylene oxide under appropriate conditions to produce (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-ol.
Ketonization Reaction: The reaction product from the previous step undergoes a ketonization reaction to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used as a building block for drug molecules, particularly in the development of novel therapeutic agents.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Shares a similar bicyclic structure but with only one phenyl group.
(1S,2R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol: Another bicyclic compound with different substituents.
Uniqueness
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of two phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with fewer or different substituents .
Properties
CAS No. |
439133-46-7 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(1S,5R)-6,6-diphenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C17H14O2/c18-16-15-14(11-19-16)17(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m1/s1 |
InChI Key |
JCWYZVJVFGYIMN-HUUCEWRRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Canonical SMILES |
C1C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


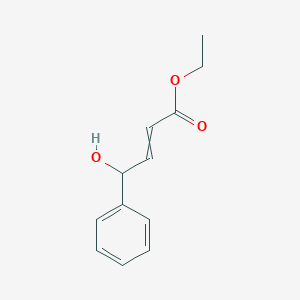
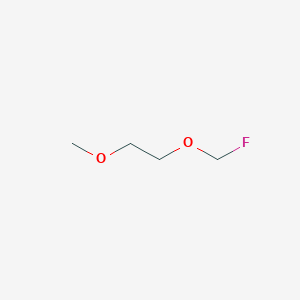
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
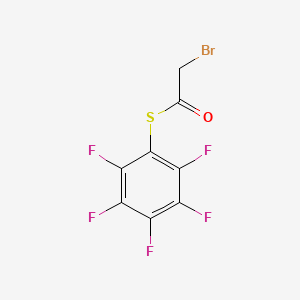
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


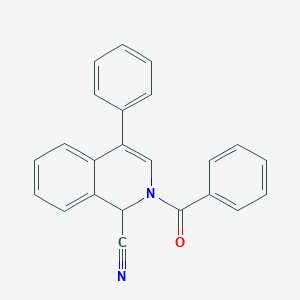
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
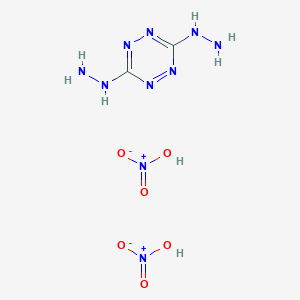

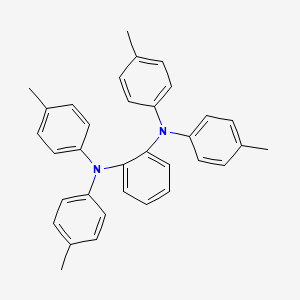
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
